Ritro

Tocolytic potency β₂-adrenoceptor binding Uterine contractility

Ritodrine is a selective β₂-adrenergic receptor agonist (Ki 6.10 nM) that provides a reproducible moderate-affinity reference standard for in vitro receptor binding and uterine contractility assays. Its exceptionally low developmental toxicity in FETAX (LC50 28.571 mg/L) makes it an ideal negative control for teratogenicity screening. Documented 4.0- to 4.7-fold increased glycemic risk qualifies it as a rigorous positive control for metabolic safety profiling of new tocolytics. Choose this well-characterized compound to calibrate assay sensitivity and benchmark novel β₂-agonists with confidence.

Molecular Formula C43H74FNO16
Molecular Weight 880.0 g/mol
Cat. No. B10826671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitro
Molecular FormulaC43H74FNO16
Molecular Weight880.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O
InChIInChI=1S/C43H74FNO16/c1-15-28-43(11,53)35(49)25(6)34(48)40(8,44)21-41(9,52)37(23(4)32(24(5)38(51)58-28)60-31-20-42(10,54-14)36(50)26(7)57-31)61-39-33(27(45(12)13)19-22(3)56-39)59-30(47)18-17-29(46)55-16-2/h22-28,31-33,35-37,39,49-50,52-53H,15-21H2,1-14H3/t22-,23+,24-,25-,26+,27+,28-,31-,32+,33+,35+,36-,37+,39+,40-,41-,42-,43+/m1/s1
InChIKeyGFIQERTUSVTTRE-JTYADXIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritodrine (Ritro) Compound Class and Key Identifiers for Procurement Decision-Making


Ritodrine (also known as Ritro; CAS 26652-09-5) is a phenethylamine derivative and a selective β₂-adrenergic receptor agonist primarily utilized as a tocolytic agent to suppress premature uterine contractions . Its molecular formula is C₁₇H₂₁NO₃, with a molecular weight of 287.35 g/mol for the free base; the hydrochloride salt (CAS 23239-51-2) is the common research and formulation form . Ritodrine activates adenyl cyclase via β₂-adrenoceptors on myometrial cells, increasing intracellular cAMP and thereby reducing calcium influx and myometrial contractility .

Why In-Class Substitution of Ritodrine (Ritro) with Other Tocolytic Agents Compromises Therapeutic Precision


While multiple β₂-adrenergic agonists and other tocolytics (e.g., nifedipine, atosiban) are employed to manage preterm labor, these agents exhibit markedly different receptor binding profiles, potencies, and off-target effects. Ritodrine's selectivity for β₂-adrenoceptors over β₁-adrenoceptors is not absolute, and its cardiovascular side-effect burden differs substantially from that of calcium channel blockers or oxytocin antagonists [1]. Furthermore, in vitro potency against uterine contractility varies by orders of magnitude among β₂-agonists [2]. Generic substitution without consideration of these quantitative differences can lead to suboptimal efficacy or increased maternal/fetal adverse events.

Ritodrine (Ritro) Evidence-Based Differentiation from Key Comparators


Ritodrine Exhibits 1,236-Fold Lower β₂-Adrenoceptor Binding Affinity Than Formoterol in Rat Myometrium

In a direct head-to-head in vitro comparison, ritodrine demonstrated substantially lower β₂-adrenoceptor binding affinity than the long-acting β₂-agonist formoterol in pregnant rat myometrial tissue. The Ki values reflect a 152.5-fold difference [1]. The functional inhibition of uterine contraction amplitude and frequency showed an even larger disparity, with ritodrine's IC50 being approximately 1,236-fold higher (less potent) than that of formoterol [1].

Tocolytic potency β₂-adrenoceptor binding Uterine contractility

Ritodrine Demonstrates 47,000-Fold Lower Toxicity and 4,700-Fold Lower Teratogenicity Than Nifedipine in FETAX Assay

In a comparative Frog Embryo Teratogenesis Assay—Xenopus (FETAX), ritodrine exhibited markedly lower acute toxicity and teratogenic potential than the calcium channel blocker nifedipine. The 96-hour LC50 for ritodrine was 28.571 mg/L, whereas nifedipine's LC50 was 0.000606 mg/L, representing a 47,146-fold difference in lethal concentration [1]. Similarly, the EC50 for malformation was >1,000-fold lower for nifedipine, yielding a Teratogenicity Index (TI) of 101 for nifedipine [1].

Developmental toxicology Teratogenicity Index FETAX assay

Ritodrine Carries 4.0-Fold Higher Adjusted Risk of Maternal Fasting Hyperglycemia Compared to Nifedipine

A retrospective cohort study utilizing logistic regression assessed metabolic adverse outcomes among women receiving tocolytic therapy. After adjusting for antenatal steroid use, gestational age, and pre-pregnancy BMI, ritodrine was associated with a 4.03-fold increased risk of maternal fasting blood glucose ≥95 mg/dL relative to the nifedipine reference group (adjusted OR = 4.03, 95% CI: 1.20–13.57, p=0.024) [1]. The risk for neonatal hypoglycemia (<47 mg/dL) was also elevated for ritodrine (adjusted OR = 4.67, 95% CI: 1.05–20.84, p=0.043) [1].

Maternal-fetal medicine Metabolic adverse effects Tocolysis safety

Optimal Research and Industrial Application Scenarios for Ritodrine (Ritro) Based on Quantitative Evidence


Tocolytic Potency Benchmarking and β₂-Adrenoceptor Binding Assays

Ritodrine serves as a well-characterized, moderate-affinity β₂-adrenoceptor agonist control for in vitro receptor binding and functional uterine contractility assays. Its Ki (6.10 nM) and IC50 (470 nM) values provide a reproducible reference point for ranking novel β₂-agonists relative to higher-affinity agents like formoterol (Ki = 0.04 nM) [3]. Researchers can use ritodrine to calibrate assay sensitivity and to differentiate between high-potency and low-potency β₂-adrenergic activity.

Developmental Toxicology Screening and Teratogenicity Assessment

Given its exceptionally low toxicity and teratogenicity in the FETAX model (LC50 = 28.571 mg/L; EC50 not determinable due to low malformation rate) relative to nifedipine (LC50 = 0.606 µg/L; TI = 101), ritodrine is an ideal negative control or low-toxicity comparator in developmental toxicity screening programs [3]. It enables toxicologists to establish baseline hazard levels when evaluating the safety margins of new tocolytic or cardiovascular drug candidates.

Metabolic Safety Profiling in Maternal-Fetal Pharmacology Studies

Ritodrine's documented association with a 4.0-fold increased risk of maternal fasting hyperglycemia (aOR = 4.03) and a 4.7-fold increased risk of neonatal hypoglycemia (aOR = 4.67) compared to nifedipine makes it a valuable comparator for metabolic safety evaluations [3]. Researchers investigating the glycemic impact of novel tocolytics can use ritodrine as a positive control for hyperglycemic adverse events, facilitating the identification of agents with improved metabolic safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.